molecular formula C10H14N2 B061548 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine CAS No. 179555-21-6

4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine

Cat. No.: B061548
CAS No.: 179555-21-6
M. Wt: 162.23 g/mol
InChI Key: RGCUFPWLSHCPCA-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine is a chemical compound with the molecular formula C10H14N2 . It is a derivative of tetrahydroquinoline, a class of compounds that are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroquinoline backbone with a methyl group attached to the 4-position and an amine group attached to the 2-position . The InChI code for this compound is 1S/C10H14N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h6H,2-5H2,1H3,(H2,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 163.22 g/mol . The melting point of this compound is reported to be between 177-178°C .

Safety and Hazards

The safety information available indicates that 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for research on 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals. Given the diverse biological activities exhibited by tetrahydroquinoline derivatives, they could serve as promising candidates for drug development .

Properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCUFPWLSHCPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618625
Record name 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179555-21-6
Record name 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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